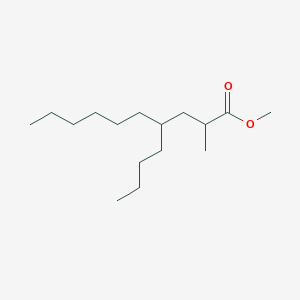

Methyl 4-butyl-2-methyldecanoate

Description

Methyl 4-butyl-2-methyldecanoate is a branched-chain fatty acid methyl ester characterized by a decanoate backbone substituted with a butyl group at the C4 position and a methyl group at the C2 position.

Properties

CAS No. |

88016-21-1 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

methyl 4-butyl-2-methyldecanoate |

InChI |

InChI=1S/C16H32O2/c1-5-7-9-10-12-15(11-8-6-2)13-14(3)16(17)18-4/h14-15H,5-13H2,1-4H3 |

InChI Key |

NEOYKDNYLDLPBM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)CC(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-butyl-2-methyldecanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-butyl-2-methyldecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-butyl-2-methyldecanoate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products Formed

Oxidation: 4-butyl-2-methyldecanoic acid.

Reduction: 4-butyl-2-methyldecanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 4-butyl-2-methyldecanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl 4-butyl-2-methyldecanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. These products can then participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Methyl Esters

Structural Analogues from Plant Resins

Compounds such as sandaracopimaric acid methyl ester and Z-communic acid methyl ester (identified in Austrocedrus chilensis resin ) are diterpene-derived methyl esters with cyclic or fused-ring systems. In contrast, Methyl 4-butyl-2-methyldecanoate features a linear aliphatic chain with branching, which may reduce steric hindrance compared to cyclic diterpenes. This structural difference likely results in:

- Lower viscosity due to reduced molecular rigidity.

- Higher volatility compared to bulky diterpene esters.

Aliphatic Methyl Esters

Methyl esters of aliphatic acids (e.g., methyl decanoate, methyl laurate) share a linear structure but lack branching. The butyl and methyl substituents in this compound introduce steric effects that could:

- Lower melting points due to disrupted crystal packing.

- Enhance solubility in nonpolar solvents compared to straight-chain analogues .

Functional Group Comparisons

Data Table: Hypothetical Property Comparison

Note: Data for this compound are inferred from structural analogs due to absence in provided evidence.

Research Findings and Limitations

- Thermal Stability: Branched esters like this compound are less prone to thermal degradation than aromatic esters (e.g., methyl salicylate) due to the absence of reactive hydroxyl groups .

- Analytical Methods : Gas chromatography (as used in diterpene ester analysis ) and mass spectrometry would be critical for characterizing this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.